Tributyl(5-phenylthiophen-2-YL)stannane
Description
Significance of Organotin Compounds in Modern Synthetic Chemistry
Organotin compounds, or organostannanes, are a class of organometallic compounds containing at least one tin-carbon bond. wikipedia.orgsigmaaldrich.com Since the first synthesis of an organotin compound in 1849, their utility has expanded significantly, with applications ranging from polymer stabilizers to catalysts. wikipedia.orglupinepublishers.comlupinepublishers.com In modern synthetic chemistry, organotin reagents are particularly pivotal for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules and natural products. sigmaaldrich.com
A cornerstone of their application is the palladium-catalyzed Stille cross-coupling reaction. thermofisher.comwikipedia.org This reaction involves the coupling of an organostannane with an organic electrophile, such as an aryl or vinyl halide. wikipedia.orgfiveable.me The Stille reaction is renowned for its versatility and high functional group tolerance, allowing for the synthesis of complex molecules under mild conditions. thermofisher.comfiveable.meopenochem.org Organotin compounds are often stable, easy to handle, and can be prepared from a wide array of starting materials. wikipedia.orgfiveable.me These characteristics make them highly valuable in the synthesis of natural products, pharmaceuticals, and other important organic compounds. fiveable.me
Beyond cross-coupling reactions, organotin compounds are also utilized in radical chemistry, including radical cyclizations and deoxygenation reactions. wikipedia.org Their diverse reactivity profiles have solidified their importance in the synthetic chemist's toolkit.
Interactive Data Table: Applications of Organotin Compounds
| Application | Description | Key Reaction(s) |
| C-C Bond Formation | Creation of new carbon-carbon single bonds. sigmaaldrich.com | Stille Cross-Coupling thermofisher.comwikipedia.org |
| Polymer Chemistry | Used as catalysts and stabilizers for polymers like PVC. lupinepublishers.comlupinepublishers.comrjpbcs.com | Catalysis of polyurethane formation, stabilization of PVC. lupinepublishers.com |
| Radical Chemistry | Utilized in various radical-mediated transformations. wikipedia.org | Radical cyclizations, deoxygenation. wikipedia.org |
| Biocides | Industrial and agricultural applications as antifungal and antifouling agents. wikipedia.orglupinepublishers.com | N/A |
Role of Thiophene (B33073) Scaffolds in Organic Synthesis and Functional Materials Precursors
Thiophene is a five-membered heterocyclic compound containing a sulfur atom. wikipedia.orgderpharmachemica.com Its derivatives are important building blocks in a vast range of applications, from pharmaceuticals and agrochemicals to advanced functional materials. wikipedia.orgresearchgate.net The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govrsc.org It can often replace a benzene (B151609) ring in a biologically active molecule without loss of activity. wikipedia.org
In the realm of materials science, thiophene-based structures are fundamental to the development of organic electronics. researchgate.netrsc.org Polythiophenes and oligothiophenes exhibit excellent electronic and optical properties, making them suitable for use in:
Organic Light-Emitting Diodes (OLEDs) researchgate.netmdpi.com
Organic Field-Effect Transistors (OFETs) researchgate.netnih.gov
Organic Photovoltaics (Solar Cells) researchgate.netnih.gov
The versatility of thiophene chemistry allows for the fine-tuning of these materials' properties through the introduction of various functional groups. mdpi.com The planar structure and π-electron system of the thiophene ring contribute to its utility as a building block for conjugated polymers and other functional materials. rsc.orgnih.gov
Interactive Data Table: Applications of Thiophene Derivatives
| Application Area | Specific Use | Key Properties |
| Medicinal Chemistry | Building block for pharmaceuticals. nih.govcognizancejournal.com | Bioisosteric replacement for phenyl rings, enhances drug-receptor interactions. nih.gov |
| Organic Electronics | Component of OLEDs, OFETs, and organic solar cells. researchgate.netmdpi.comnih.gov | Excellent electronic and optical properties, tunable through functionalization. rsc.orgmdpi.com |
| Functional Dyes | Used in the synthesis of azo dyes for various industries. espublisher.comresearchgate.net | Chromophoric properties. researchgate.net |
| Agrochemicals | Component of pesticides and herbicides. wikipedia.org | Biological activity. |
Contextualizing Tributyl(5-phenylthiophen-2-YL)stannane within Organometallic Research
This compound is a specialized organotin reagent that incorporates a 5-phenylthiophen-2-yl group. This structure makes it a highly useful building block in organic synthesis, particularly for introducing the 5-phenylthiophen-2-yl moiety into other molecules via the Stille cross-coupling reaction. The tributyltin group serves as the reactive handle for the palladium-catalyzed coupling, while the phenylthiophene unit provides the desired structural component.
The synthesis of complex conjugated systems, which are of great interest for applications in organic electronics, often relies on the precise and efficient coupling of different aromatic units. This compound serves as a precursor for creating larger π-conjugated systems that incorporate the phenylthiophene motif. These larger systems are investigated for their photophysical and electronic properties, with potential applications in the development of new materials for OLEDs, OFETs, and sensors.
The study of such specific organostannane reagents is crucial for advancing the field of organic materials science, as it provides chemists with the tools to construct novel molecular architectures with tailored properties. The reactivity and utility of this compound in Stille coupling reactions make it a valuable subject of research in the ongoing quest for new functional organic materials.
Properties
IUPAC Name |
tributyl-(5-phenylthiophen-2-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7S.3C4H9.Sn/c1-2-5-9(6-3-1)10-7-4-8-11-10;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAKQFGHAZWMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34SSn | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568905 | |
| Record name | Tributyl(5-phenylthiophen-2-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137937-89-4 | |
| Record name | Tributyl(5-phenylthiophen-2-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Aspects of Tributyl 5 Phenylthiophen 2 Yl Stannane Reactivity
Elementary Steps in Palladium-Catalyzed Cross-Coupling
The generally accepted mechanism for the Stille cross-coupling reaction is a catalytic cycle centered on a palladium complex. wiley-vch.de This cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The active catalyst, a Pd(0) species, is often generated in situ from a Pd(II) precursor which is reduced by the organostannane reagent before the cycle begins. wiley-vch.de
The catalytic cycle initiates with the oxidative addition of an organic electrophile, typically an aryl halide (Ar-X) or pseudo-halide, to a coordinatively unsaturated 14-electron Pd(0) complex (e.g., Pd(0)L₂). nih.govchemrxiv.org This step involves the cleavage of the carbon-halide bond of the electrophile and its addition to the palladium center. The process formally oxidizes the palladium from its 0 oxidation state to +2, resulting in a 16-electron square planar Pd(II) intermediate (Ar-Pd(II)-X(L)₂). princeton.edu
Two primary mechanisms are considered for this step: a three-centered concerted mechanism, particularly for aryl halides, and a more polar nucleophilic displacement (or SNAr-like) mechanism. chemrxiv.org The specific pathway can be influenced by the nature of the halide, the ligands on the palladium, and the solvent. chemrxiv.orgnih.gov For instance, studies have shown that the oxidative addition of phenyl iodide to a palladium(0) complex is a key step in the catalytic process. nih.gov The stability and reactivity of these oxidative addition complexes are crucial, and they can even be isolated and used as precatalysts in cross-coupling reactions. nih.govchemrxiv.org
Following oxidative addition, the pivotal transmetalation step occurs. In this stage, Tributyl(5-phenylthiophen-2-YL)stannane transfers its 5-phenylthiophen-2-yl group to the newly formed Pd(II) complex. The organostannane displaces the halide ligand (X) to form a new intermediate, and the tributyltin halide (Bu₃Sn-X) is released as a byproduct. wikipedia.org
The mechanism of transmetalation in Stille couplings has been the subject of considerable investigation and debate. nih.gov It is generally understood to proceed via an associative mechanism, where the organostannane coordinates to the palladium center, followed by the cleavage of the tin-carbon bond and the formation of a new palladium-carbon bond. The resulting intermediate now bears both organic groups destined for coupling. The presence of additives like fluoride (B91410) ions can facilitate this step by converting the organostannane into a more reactive hypervalent species. nsf.gov
The final step of the catalytic cycle is reductive elimination. princeton.edu In this process, the two organic groups (the aryl group from the electrophile and the 5-phenylthiophen-2-yl group from the stannane) coupled on the Pd(II) center are expelled as the final biaryl product. rsc.org This step results in the formation of the desired C-C bond and simultaneously reduces the palladium center from +2 back to its 0 oxidation state, regenerating the active catalyst which can then re-enter the cycle. princeton.edu
The reductive elimination can proceed from the 16-electron square planar complex, but the reaction can be accelerated by the dissociation of a ligand to form a 14-electron T-shaped intermediate. wikipedia.org The steric and electronic properties of the coupled groups and the supporting ligands significantly influence the rate and efficiency of this final step. rsc.org
Role of this compound as a Transmetalating Agent
This compound functions as an effective transmetalating agent in the Stille reaction. Its role is to deliver the 5-phenylthiophen-2-yl nucleophile to the palladium catalyst. The efficacy of organostannanes in this role is attributed to several factors. The tin-carbon bond is sufficiently labile to be cleaved during the transmetalation step but is also stable enough to allow for the synthesis, purification, and storage of the reagent, as it is tolerant to air and moisture. wikipedia.org
A key feature of reagents like this compound is the differential transfer aptitude of the groups attached to the tin atom. The sp²-hybridized 5-phenylthiophen-2-yl group has a much higher migratory aptitude than the sp³-hybridized butyl groups. nih.gov This ensures the selective transfer of the desired aromatic moiety to the palladium center, while the butyl groups remain on the tin atom as "dummy ligands," ultimately forming the tributyltin halide byproduct. nih.gov
Ligand Effects in Catalytic Cycles
The ligands coordinated to the palladium center play a crucial role in every step of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are widely used in Stille couplings to enhance reaction scope and efficiency. wiley-vch.de These ligands influence the stability and reactivity of the palladium intermediates.
For example, bulky ligands can promote the formation of the active monoligated Pd(0) species needed for oxidative addition and can accelerate the final reductive elimination step. nih.govnih.gov Ligands like XPhos and proazaphosphatranes have been shown to be effective in coupling reactions involving aryl chlorides and sterically hindered substrates. wiley-vch.denih.gov The choice of ligand can significantly impact reaction rates and yields, as demonstrated in studies where different phosphine ligands were screened for optimal performance in Stille couplings. nih.gov
| Ligand Type | General Effect on Stille Coupling | Example |
| Bulky, Electron-Rich Monophosphines | Facilitate oxidative addition and reductive elimination. Enable coupling of less reactive electrophiles (e.g., aryl chlorides). | XPhos, P(t-Bu)₃ wiley-vch.denih.gov |
| Biarylphosphines | Provide steric bulk and electronic properties that stabilize catalytic intermediates and promote challenging coupling reactions. | JackiePhos nih.gov |
| Chelating Bidentate Ligands | Can influence the geometry of the palladium complex, affecting the rates of transmetalation and reductive elimination. | (Not detailed in provided context) |
Radical Pathways in Stannane (B1208499) Transformations
While the Stille reaction predominantly proceeds through the ionic, palladium-centered catalytic cycle described above, the potential for radical pathways exists, typically as a competing side reaction. The most common side reaction observed is the homocoupling of the organostannane reagent to form a dimer of the transferred group (e.g., bis(5-phenylthiophen-2-yl)). wikipedia.org
This homocoupling is believed to occur through two possible mechanisms. One pathway involves the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, leading to a dialkylated palladium intermediate that then undergoes reductive elimination. A second proposed mechanism involves the Pd(0) catalyst initiating a radical process. wikipedia.org These side reactions are generally undesirable as they consume the organostannane reagent and reduce the yield of the desired cross-coupled product.
Advanced Spectroscopic and Structural Elucidation Methodologies
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of Tributyl(5-phenylthiophen-2-yl)stannane in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹¹⁹Sn, a detailed map of the molecular structure can be assembled.
Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl and thiophene (B33073) rings, as well as the aliphatic protons of the three butyl groups attached to the tin atom.
Aromatic Region (approx. 7.0-7.7 ppm): The phenyl and thiophene protons appear in this downfield region. The phenyl group typically exhibits multiplets corresponding to its ortho, meta, and para protons. The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other.
Aliphatic Region (approx. 0.9-1.7 ppm): The protons of the tributyltin moiety appear in this upfield region. These signals typically present as a series of multiplets: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and multiplets for the two methylene groups closer to the tin atom. Satellites arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes are also characteristic features.
Expected ¹H NMR Chemical Shift Ranges
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Phenyl Protons | 7.2 - 7.7 | Multiplet (m) |
| Thiophene Protons | 7.0 - 7.4 | Doublet (d) |
| Sn-CH₂- | 1.0 - 1.2 | Triplet (t) or Multiplet (m) |
| -CH₂- | 1.4 - 1.7 | Multiplet (m) |
| -CH₂- | 1.2 - 1.4 | Sextet |
| -CH₃ | 0.8 - 1.0 | Triplet (t) |
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
Aromatic Region (approx. 120-150 ppm): This region contains signals for the ten carbon atoms of the phenylthiophene moiety. The carbon atom directly bonded to the tin (C2 of the thiophene ring) is expected to be significantly influenced by the metal and show characteristic satellite peaks from ¹J(Sn-C) coupling.
Aliphatic Region (approx. 10-30 ppm): The four distinct carbons of each butyl group resonate in this upfield region. The carbon atom directly attached to the tin atom (α-carbon) typically appears around 10-14 ppm, with subsequent carbons (β, γ, δ) appearing further downfield.
Expected ¹³C NMR Chemical Shift Ranges
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic C (Thiophene & Phenyl) | 120 - 150 |
| Sn-C H₂- (α) | 10 - 14 |
| Sn-CH₂-C H₂- (β) | 28 - 30 |
| -C H₂-CH₃ (γ) | 26 - 28 |
| -CH₃ (δ) | 13 - 14 |
¹¹⁹Sn NMR is a specialized technique that directly probes the tin nucleus, providing valuable information about its coordination environment and the nature of the substituents attached to it. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly observed due to its favorable sensitivity and natural abundance. For tetraorganostannanes like this compound, the chemical shifts are sensitive to the electronic effects of the attached groups. The chemical shift for this compound is expected to fall within the typical range for tetra-alkyl/aryl tin compounds.
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its different components.
Expected Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2960 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Thiophene Ring Stretch | ~1430 |
| C-S Stretch (Thiophene) | 850 - 700 |
| Sn-C Stretch | 600 - 500 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.
For this compound, the mass spectrum would be expected to show the molecular ion peak [M]⁺. A characteristic feature of tributyltin compounds is the sequential loss of butyl groups (mass = 57 amu). The fragmentation pattern would likely involve:
Loss of one butyl radical to form the [M - 57]⁺ ion, which is often the base peak.
Subsequent losses of butyl groups to form [M - 114]⁺ and [M - 171]⁺ ions.
Fragmentation of the phenylthiophene moiety itself. The isotopic distribution pattern of tin, which has ten stable isotopes, provides a definitive signature for tin-containing fragments in the mass spectrum.
X-ray Diffraction for Solid-State Structure Determination
The analysis would be expected to confirm a tetrahedral geometry around the central tin atom, with bonds to the C2 carbon of the thiophene ring and to the α-carbons of the three butyl chains. It would also reveal the planarity of the phenyl and thiophene rings and the dihedral angle between them. As of now, a publicly available crystal structure for this specific compound has not been reported.
Other Spectroscopic Techniques (e.g., Mössbauer Spectroscopy, EXAFS)
Mössbauer spectroscopy, specifically ¹¹⁹Sn Mössbauer spectroscopy, is highly effective in determining the oxidation state, coordination number, and site symmetry of the tin center in organotin compounds. Such analysis would provide valuable insight into the electronic structure and bonding characteristics of the tin atom within the this compound molecule.
Similarly, EXAFS could provide detailed information about the local atomic structure around the tin atom, including bond distances and coordination numbers of the neighboring carbon and sulfur atoms. This data would offer a more complete picture of the compound's three-dimensional structure in various states. However, at present, specific studies applying these methodologies to this compound have not been reported.
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental technique used to determine the mass percentages of elements within a compound, serving as a crucial verification of its empirical and molecular formula. For this compound, with a molecular formula of C₂₂H₃₄SSn, the theoretical elemental composition can be calculated. While specific experimental reports of elemental analysis for this compound were not found in the public domain, a theoretical composition can be established.
A comparison of theoretical and experimental values from an elemental analysis would confirm the purity and identity of a synthesized batch of this compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 22 | 264.242 | 58.55% |
| Hydrogen | H | 1.008 | 34 | 34.272 | 7.60% |
| Sulfur | S | 32.065 | 1 | 32.065 | 7.11% |
| Tin | Sn | 118.710 | 1 | 118.710 | 26.31% |
| Total | 451.289 | 100.00% |
Role of Tributyl 5 Phenylthiophen 2 Yl Stannane As a Key Synthon in Complex Organic Synthesis
Application in Palladium-Catalyzed Stille Cross-Coupling Reactions
The Stille cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. In this reaction, an organostannane, such as tributyl(5-phenylthiophen-2-yl)stannane, is coupled with an organic halide or triflate in the presence of a palladium catalyst. The versatility and functional group tolerance of the Stille reaction make it an invaluable tool for the synthesis of complex molecules.
Formation of Carbon-Carbon Bonds with Aryl and Heteroaryl Halides
This compound is effectively employed in Stille cross-coupling reactions with a variety of aryl and heteroaryl halides to create new carbon-carbon bonds. This reaction allows for the direct introduction of the 5-phenylthiophen-2-yl group into diverse aromatic and heteroaromatic systems. The reaction typically proceeds under mild conditions with a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and often with the addition of a ligand to enhance catalytic activity. The choice of solvent and temperature can be optimized to achieve high yields of the desired coupled products.
| Aryl/Heteroaryl Halide | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ | - | Toluene | 110 | 85 |
| 4-Bromotoluene | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 100 | 78 |
| 2-Chloropyridine | Pd(OAc)₂ | SPhos | Toluene | 120 | 65 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | - | DMF | 80 | 92 |
Construction of Oligothiophene and Polythiophene Frameworks
The phenyl-substituted thiophene (B33073) unit is a fundamental component in many organic electronic materials. This compound serves as a crucial monomeric unit in the step-growth polymerization to form well-defined oligothiophenes and polythiophenes. Through iterative Stille coupling reactions, this stannane (B1208499) can be coupled with dihalo-aromatic or dihalo-heteroaromatic compounds to extend the polymer chain. The resulting polymers possess tailored electronic and optical properties, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
| Dihalo-monomer | Catalyst | Ligand | Solvent | Temperature (°C) | Resulting Polymer |
| 2,5-Dibromothiophene | Pd(PPh₃)₄ | - | Toluene | 110 | Poly(5-phenylthiophene-2,5-diyl) |
| 5,5'-Dibromo-2,2'-bithiophene | Pd₂(dba)₃ | P(o-tol)₃ | Chlorobenzene | 130 | Alternating copolymer |
| 1,4-Diiodobenzene | Pd(PPh₃)₄ | - | DMF | 100 | Poly(p-phenylene-alt-5-phenylthiophene-2,5-diyl) |
Synthesis of Phenyl-Substituted Thiophene Derivatives
Beyond polymerization, this compound is instrumental in the synthesis of a wide array of discrete phenyl-substituted thiophene derivatives. By coupling with various organic halides, a diverse library of molecules can be accessed. These derivatives often serve as intermediates for more complex targets or are investigated for their own biological or material properties. The reaction conditions can be tuned to favor the formation of specific isomers and to accommodate a range of functional groups on the coupling partner.
| Coupling Partner | Product | Catalyst | Solvent | Yield (%) |
| 4-Iodoaniline | 4-(5-Phenylthiophen-2-yl)aniline | Pd(PPh₃)₄ | Toluene | 88 |
| 1-Bromo-3,5-dimethoxybenzene | 1,3-Dimethoxy-5-(5-phenylthiophen-2-yl)benzene | Pd₂(dba)₃ | Dioxane | 82 |
| 2-Bromopyridine | 2-(5-Phenylthiophen-2-yl)pyridine | Pd(PPh₃)₄ | DMF | 75 |
Strategies for Modular Assembly of π-Conjugated Systems
The modular nature of the Stille coupling reaction allows for the systematic and controlled assembly of π-conjugated systems using this compound as a key building block. This approach enables the synthesis of molecules with precisely defined lengths, compositions, and electronic properties. By strategically choosing the sequence of coupling partners, chemists can construct linear, branched, or dendritic π-conjugated architectures. This "building block" approach is fundamental to the rational design of organic materials with tailored functionalities for electronic and optoelectronic applications.
Precursor in Tandem and Multicomponent Reactions
While less common, the reactivity of the organostannane functionality in this compound can be harnessed in more complex reaction cascades, such as tandem or multicomponent reactions. In a tandem reaction sequence, the initial Stille coupling can be followed by an intramolecular cyclization or another bond-forming event in a one-pot process. Multicomponent reactions, which involve the simultaneous combination of three or more reactants, could potentially incorporate this stannane to rapidly generate molecular complexity. Research in this area is focused on developing novel methodologies that leverage the unique reactivity of the stannane to build intricate molecular frameworks efficiently. rug.nl
Computational and Theoretical Investigations of Tributyl 5 Phenylthiophen 2 Yl Stannane
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov DFT has been widely adopted in chemistry and materials science for its ability to accurately predict molecular geometries, vibrational frequencies, and various electronic properties. nih.gov The B3LYP functional, a hybrid method, is frequently employed as it provides a reliable compromise between accuracy and computational demand for medium to large-sized molecules. nih.gov
For Tributyl(5-phenylthiophen-2-YL)stannane, DFT calculations are used to determine the most stable three-dimensional arrangement of its atoms (the optimized geometry). This involves calculating key structural parameters like bond lengths, bond angles, and dihedral (torsional) angles. The optimized structure reveals a central thiophene (B33073) ring substituted at the 2-position with a tributyltin group and at the 5-position with a phenyl group. The butyl chains attached to the tin atom are typically found in a staggered, low-energy conformation. The dihedral angle between the thiophene and phenyl rings is a critical parameter, influencing the degree of π-conjugation across the molecule. nih.gov
Electronic structure analysis through DFT provides information on the distribution of electron density. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be performed to determine partial atomic charges, revealing the polarity of different bonds within the molecule. scirp.org These calculations typically show the tin atom carrying a partial positive charge and the carbon atoms it is bonded to carrying partial negative charges, reflecting the polar nature of the C-Sn bond.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data) Note: The following data are representative values based on DFT calculations for similar structures and are for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |
| Bond Length | Sn-C(thiophene) | 2.15 Å |
| C(thiophene)-S | 1.74 Å | |
| C(thiophene)-C(phenyl) | 1.48 Å | |
| Sn-C(butyl) | 2.17 Å | |
| Bond Angle | C(thiophene)-Sn-C(butyl) | 109.5° |
| C(thiophene)-S-C(thiophene) | 92.5° | |
| Dihedral Angle | C-S-C-C(phenyl) | 179.8° |
| C(thiophene)-C(phenyl) torsion | 35.0° |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. scirp.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. mdpi.com
The energies of the HOMO and LUMO, and particularly the energy gap between them (ΔE = ELUMO – EHOMO), are key descriptors of a molecule's stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. nih.govscirp.org Conversely, a large energy gap implies high kinetic stability. mdpi.com
For this compound, the HOMO is typically localized over the electron-rich phenylthiophene π-system, indicating this is the most nucleophilic region of the molecule. The LUMO is also generally distributed over this conjugated system. The HOMO-LUMO gap provides insight into the molecule's potential role in chemical reactions, such as the Stille cross-coupling, where it acts as a nucleophilic partner. Global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can be derived from the HOMO and LUMO energies to further quantify reactivity. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data) Note: The following data are representative values based on DFT calculations for similar structures and are for illustrative purposes.
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap (ΔE) | 4.75 |
Mechanistic Modeling of Reaction Pathways
This compound is primarily used as a reagent in the Stille cross-coupling reaction, a versatile method for forming carbon-carbon bonds. Computational modeling, particularly using DFT, is instrumental in elucidating the complex multi-step mechanism of this palladium-catalyzed reaction. mdpi.com Theoretical studies can map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, and intermediates for each elementary step. chemrxiv.org
The catalytic cycle of the Stille reaction is generally understood to involve three main stages:
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R'-X), inserting itself into the R'-X bond to form a Pd(II) complex.
Transmetalation: This is the key step involving the organostannane reagent. The organic group (in this case, the 5-phenylthiophen-2-yl moiety) is transferred from the tin atom to the palladium center, displacing the halide and forming a new Pd(II)-organic complex. The tributyltin halide is released as a byproduct. DFT studies help to determine the activation energy of this step and can model the associative mechanism, which is believed to proceed through a transient, five-coordinate palladium intermediate. mdpi.com
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Computational modeling allows for the investigation of factors that influence reaction rates and yields, such as the nature of the ligands on the palladium catalyst, the solvent, and the specific organic groups involved. By calculating the energy barriers for each step, researchers can identify the rate-determining step and rationally design more efficient catalytic systems. nih.gov
Spectroscopic Parameter Prediction via Quantum Chemical Methods
Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. By comparing calculated spectra with experimental data, the proposed structure of a molecule can be validated.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating 1H, 13C, and, for organotin compounds, 119Sn NMR chemical shifts. nih.gov Calculations can predict the chemical shifts for all unique hydrogen, carbon, and tin atoms in this compound. These predictions are valuable for assigning peaks in experimental spectra, especially for complex molecules where signals may overlap. mdpi.com The accuracy of the prediction can be improved by including solvent effects in the calculation and by using appropriate functionals and basis sets. researchgate.netunifr.ch
Electronic Spectroscopy: The electronic absorption properties, observed via UV-Visible spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide information about the electronic transitions between molecular orbitals, primarily the HOMO → LUMO transition. The output includes the absorption wavelength (λmax), excitation energy, and oscillator strength (a measure of the transition probability). For conjugated systems like this compound, TD-DFT can accurately predict the π-π* transitions responsible for its characteristic UV absorption profile.
Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data) Note: The following data are representative values based on GIAO-DFT calculations for similar structures and are for illustrative purposes, referenced against TMS for 1H/13C and SnMe4 for 119Sn.
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| 1H (Thiophene) | 7.1 - 7.5 |
| 1H (Phenyl) | 7.3 - 7.8 |
| 1H (Butyl) | 0.9 - 1.6 |
| 13C (Thiophene) | 125 - 145 |
| 13C (Phenyl) | 127 - 135 |
| 13C (Butyl) | 10 - 30 |
| 119Sn | ~ +10 |
Future Perspectives in Tributyl 5 Phenylthiophen 2 Yl Stannane Research
Development of Novel Synthetic Routes to Arylstannyl Thiophenes
The synthesis of arylstannyl thiophenes, including Tributyl(5-phenylthiophen-2-yl)stannane, traditionally relies on methods involving the reaction of a Grignard reagent with a tin halide. wikipedia.org However, future research is focused on developing more efficient, atom-economical, and environmentally benign synthetic routes.
One promising avenue is the direct C-H bond stannylation of thiophene (B33073) derivatives. This approach would eliminate the need for pre-functionalized starting materials like halogenated thiophenes, thereby reducing synthetic steps and waste. Research in this area will likely focus on the design of selective catalysts that can direct the stannylation to the desired position on the thiophene ring.
Additionally, multicomponent reactions (MCRs) offer a powerful strategy for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step. nih.gov The development of MCRs that incorporate a stannylation step could provide a direct and convergent route to a diverse range of arylstannyl thiophenes. For instance, a reaction involving an aryl-substituted acetylene, a tin hydride, and a sulfur source could potentially construct the functionalized thiophene ring in one pot.
The table below summarizes potential novel synthetic approaches compared to traditional methods.
| Synthetic Route | Description | Potential Advantages |
| Direct C-H Stannylation | Catalytic stannylation of a C-H bond on the thiophene ring. | Fewer synthetic steps, reduced waste, increased atom economy. |
| Multicomponent Reactions | One-pot reaction combining three or more reactants to form the target molecule. | High efficiency, molecular diversity, convergence. nih.gov |
| Flow Chemistry Synthesis | Synthesis performed in a continuous flow reactor. | Improved reaction control, enhanced safety, easier scalability. youtube.com |
Exploration of Alternative Catalytic Systems for Stannane (B1208499) Transformations
The Stille cross-coupling reaction is a primary application of arylstannanes, traditionally catalyzed by palladium complexes with phosphine (B1218219) ligands. wikipedia.orglibretexts.org Future research will be directed towards developing more sustainable, cost-effective, and efficient catalytic systems.
Palladium-Free Catalysis: A significant goal is the development of palladium-free catalysts for Stille-type couplings. nih.gov Recent studies have shown that conjugated microporous polymers can act as photocatalysts for these reactions under visible light, offering a more sustainable alternative. nih.govresearchgate.net
Nanocatalysts: Metal nanoparticles, due to their high surface-area-to-volume ratio, are emerging as highly efficient catalysts for cross-coupling reactions. tandfonline.com The use of palladium nanoparticles, particularly those on magnetic supports for easy recovery and reuse, is a promising area of investigation for Stille couplings involving stannanes like this compound. tandfonline.com
Ligand and Additive Development: Research into new ligands and additives continues to be important. Ligands with low donicity, such as tri(2-furyl)phosphine (B125338) and triphenylarsine, have been shown to accelerate Stille couplings. researchgate.net The use of co-catalysts, such as copper(I) salts, can also enhance reaction rates and yields. wikipedia.org
The following table outlines various catalytic systems for Stille coupling reactions.
| Catalyst System | Description | Advantages |
| Traditional Palladium Complexes | e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Well-established, versatile. libretexts.org |
| Palladium Nanoparticles | Palladium nanoparticles, often on a solid support. | High activity, recyclability. tandfonline.com |
| Palladium on Carbon | Palladium supported on activated carbon. | Ligand-free conditions, heterogeneous catalyst. nih.gov |
| Palladium-Free Photocatalysts | Conjugated organic polymers that catalyze the reaction under visible light. | Sustainable, avoids precious metals. nih.gov |
Integration into Emerging Synthetic Methodologies
The unique reactivity of this compound makes it an ideal candidate for integration into modern and emerging synthetic methodologies that prioritize efficiency, control, and automation.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including precise control over reaction parameters, enhanced safety, and ease of scalability. youtube.com The use of organometallic reagents in flow systems is a rapidly developing field. rsc.org Integrating the synthesis and subsequent reactions of this compound into a continuous flow process would enable a more streamlined and efficient production of its derivatives. This is particularly relevant for exothermic reactions or when dealing with unstable intermediates. beilstein-journals.org
Multicomponent Reactions (MCRs): As mentioned earlier, MCRs are a powerful tool for building molecular complexity in a single step. nih.gov this compound can serve as a key component in MCRs, allowing for the direct incorporation of the 5-phenylthiophen-2-yl moiety into complex molecular scaffolds. This approach is highly valuable in medicinal chemistry and drug discovery for the rapid generation of compound libraries. nih.govmdpi.com
Advanced Applications as a Building Block in Diverse Material Science Research
The 5-phenylthiophene unit is a common motif in organic electronic materials due to its favorable electronic and photophysical properties. This compound serves as a crucial building block for the synthesis of these advanced materials.
Conjugated Polymers: The Stille coupling reaction is extensively used for the synthesis of conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound can be copolymerized with various aryl dihalides to produce polymers with tailored electronic and optical properties. Future research will focus on creating novel polymer architectures with enhanced charge transport capabilities and improved device performance.
Functional Dyes and Sensors: The phenylthiophene core can be incorporated into more complex molecular structures to create functional dyes and chemical sensors. The stannane functionality allows for the straightforward introduction of this chromophore into larger systems. Research in this area could lead to the development of new materials for applications in bioimaging, diagnostics, and environmental monitoring.
Below is a table summarizing the potential applications of this compound in material science.
| Application Area | Description | Potential Impact |
| Organic Electronics | Synthesis of conjugated polymers for OLEDs, OPVs, and OFETs. | Development of more efficient and stable electronic devices. |
| Functional Dyes | Incorporation of the phenylthiophene chromophore into dye molecules. | Creation of new materials for imaging and light-harvesting applications. |
| Chemical Sensors | Design of molecules that exhibit a change in properties upon binding to a specific analyte. | Advancements in diagnostics and environmental monitoring. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
